D-Xylono-1,4-lactone
Overview
Description
D-Xylono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is an O-glycoside that can be rearranged to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement .
Synthesis Analysis
D-Xylono-1,4-lactone is typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . It can also be prepared by dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis
The molecular formula of D-Xylono-1,4-lactone is C5H8O5 . It has a molecular weight of 148.11 . The SMILES string representation of its structure is O=C1C@HC@@HC@@HO1 .Chemical Reactions Analysis
D-Xylono-1,4-lactone can be rearranged to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement . It is also a substrate for the enzyme xylono-1,4-lactonase, which catalyzes its conversion to D-xylonate .Physical And Chemical Properties Analysis
D-Xylono-1,4-lactone is a crystalline solid . It has a flash point of 325.0 °F or 162.79 °C . It is combustible .Scientific Research Applications
Biochemical and Microbial Applications
Production in Engineered Yeast
D-Xylono-1,4-lactone plays a significant role in biochemical processes, especially in the production of D-xylonate in engineered Saccharomyces cerevisiae strains. The lactone ring opening, facilitated by lactonase, enhances D-xylonate production, impacting intracellular pH and cell vitality (Nygård et al., 2014).
Role in Caulobacter crescentus
The enzyme xylose dehydrogenase from Caulobacter crescentus uses D-xylono-1,4-lactone as an intermediate in the oxidation of D-xylose. This enzyme's detailed mechanism could assist in developing more efficient biological conversions (Lee et al., 2018).
Microbial Synthesis of Energetic Material Precursors
D-Xylono-1,4-lactone is crucial in microbial pathways, such as the conversion of D-xylose to D-xylonic acid by Pseudomonas fragi, a step in synthesizing 1,2,4-butanetriol, a precursor for energetic materials (Niu et al., 2003).
Role in Sugar Catabolism in Haloarchaea
In the haloarchaeon Haloferax volcanii, D-xylono-1,4-lactone is involved in the catabolism of D-xylose and L-arabinose, where it is hydrolyzed by a lactonase. This discovery is significant for understanding sugar metabolism in archaea (Sutter et al., 2017).
Chemical Synthesis and Structural Analysis
X-Ray Crystallography
X-ray crystallography has been used to analyze derivatives of D-xylono-1,4-lactone, providing insights into their molecular structure and confirming the absence of epimerization in certain reactions (Jenkinson et al., 2008).
Synthetic Routes to Polyoxamic Acid
D-Lyxono-1,4-lactone, related to D-xylono-1,4-lactone, has been utilized in the synthesis of polyoxamic acid, showcasing the lactone's role in synthetic organic chemistry (Falentin et al., 2008).
Synthesis of D-Xylulose
The synthesis of 1-deoxy-D-xylulose, a compound closely related to D-xylono-1,4-lactone, has been explored, demonstrating the potential of these lactones in creating complex organic molecules (Zhao et al., 2001).
Catalytic Role in Ester Bond Hydrolysis
Research on Caulobacter crescentus xylonolactonase has shown that it catalyzes the hydrolysis of D-xylono-1,4-lactone, highlighting the enzyme's role in lactone metabolism (Pääkkönen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-FLRLBIABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315147 | |
Record name | D-Xylono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Xylono-1,4-lactone | |
CAS RN |
15384-37-9 | |
Record name | D-Xylono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Xylono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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